N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
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Overview
Description
N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the halting of cell division, which can lead to the death of rapidly dividing cells, such as cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to cell cycle arrest, primarily affecting rapidly dividing cells. This makes the compound a potential candidate for cancer therapies, as it could lead to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide typically involves the reaction of 4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid with 4-sulfamoylphenethylamine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenethyl)-1H-indazole-3-carboxamide
- N-(4-sulfamoylphenethyl)-1H-indole-3-carboxamide
- N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide stands out due to its unique indazole core structure, which imparts distinct biological activities compared to other similar compounds. Its specific substitution pattern also contributes to its unique chemical reactivity and biological properties .
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c21-28(26,27)15-8-5-13(6-9-15)11-12-22-20(25)19-17-10-7-14-3-1-2-4-16(14)18(17)23-24-19/h1-6,8-9H,7,10-12H2,(H,22,25)(H,23,24)(H2,21,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIUEKSQSVHFJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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